1-Amino-7-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-1-naphthoic acid
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Overview
Description
1-Amino-7-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-1-naphthoic acid is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an amino group, a bis(2-chloroethyl)amino group, and a tetrahydro-naphthoic acid moiety. Its molecular formula is C14H19Cl2N2O2, and it has a molecular weight of approximately 319.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-7-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-1-naphthoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydro-Naphthoic Acid Core: This step involves the cyclization of a suitable precursor to form the tetrahydro-naphthoic acid core.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.
Attachment of the Bis(2-chloroethyl)amino Group: This step involves the reaction of the intermediate with bis(2-chloroethyl)amine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Amino-7-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and bis(2-chloroethyl)amino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoic acid derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-Amino-7-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-1-naphthoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-7-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-1-naphthoic acid involves its interaction with cellular components. The bis(2-chloroethyl)amino group is known to form covalent bonds with DNA, leading to DNA cross-linking and inhibition of DNA replication. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparison with Similar Compounds
Similar Compounds
1-Amino-7-(bis(2-chloroethyl)amino)-3,4-dihydro-2H-naphthalene-1-carboxylic acid: Similar structure but differs in the degree of hydrogenation.
1-Amino-7-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid: Similar structure with slight variations in the functional groups.
Uniqueness
1-Amino-7-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-1-naphthoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form DNA cross-links makes it a valuable compound in cancer research and drug development .
Properties
CAS No. |
5591-50-4 |
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Molecular Formula |
C15H20Cl2N2O2 |
Molecular Weight |
331.2 g/mol |
IUPAC Name |
1-amino-7-[bis(2-chloroethyl)amino]-3,4-dihydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C15H20Cl2N2O2/c16-6-8-19(9-7-17)12-4-3-11-2-1-5-15(18,14(20)21)13(11)10-12/h3-4,10H,1-2,5-9,18H2,(H,20,21) |
InChI Key |
YZYCOKZOWIFJQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)N(CCCl)CCCl)C(C1)(C(=O)O)N |
Origin of Product |
United States |
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